molecular formula C9H7FO B1405937 2-Ethynyl-1-fluoro-4-methoxybenzene CAS No. 1505006-04-1

2-Ethynyl-1-fluoro-4-methoxybenzene

Cat. No.: B1405937
CAS No.: 1505006-04-1
M. Wt: 150.15 g/mol
InChI Key: MUAKNDCAVHQBAG-UHFFFAOYSA-N
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Description

2-Ethynyl-1-fluoro-4-methoxybenzene is an aromatic compound featuring a benzene ring substituted with an ethynyl group (-C≡CH) at the 2-position, a fluorine atom at the 1-position, and a methoxy group (-OCH₃) at the 4-position.

Properties

IUPAC Name

2-ethynyl-1-fluoro-4-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO/c1-3-7-6-8(11-2)4-5-9(7)10/h1,4-6H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUAKNDCAVHQBAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)F)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-1-fluoro-4-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the reaction of 4-fluoroanisole with acetylene under specific conditions to introduce the ethynyl group. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-1-fluoro-4-methoxybenzene can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethynyl group may yield aldehydes or ketones, while nucleophilic substitution of the fluoro group can produce various substituted benzene derivatives .

Scientific Research Applications

2-Ethynyl-1-fluoro-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethynyl-1-fluoro-4-methoxybenzene exerts its effects involves interactions with specific molecular targets. The ethynyl group can participate in π-π stacking interactions, while the fluoro and methoxy groups can form hydrogen bonds and other non-covalent interactions with biological molecules. These interactions can influence the compound’s reactivity and binding affinity in various biochemical pathways .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

a) 1-(1-Ethynylcyclopropyl)-4-methoxybenzene
  • Structure : Contains an ethynylcyclopropyl group (a strained cyclopropane ring fused to an ethynyl moiety) and a methoxy group.
  • Safety Profile: Limited toxicity data exist; it is classified as hazardous due to incomplete characterization and requires handling by trained professionals .
  • Fire Hazards : Combustion releases toxic fumes, necessitating specialized firefighting measures (e.g., AFFF foam, CO₂ extinguishers) .
b) 4-Ethynyl-4'-propylbiphenyl
  • Structure : A biphenyl system with ethynyl and propyl substituents.
  • Applications : Used in materials science, particularly liquid crystal research, due to its rigid biphenyl backbone and ethynyl group enhancing molecular alignment .
  • Commercial Availability : Listed in the TCI Chemicals catalog (CAS 360768-57-6), suggesting industrial relevance .
c) Etofenprox
  • Structure : A synthetic pyrethroid with ethoxyphenyl and methylpropoxy groups.
  • Function : Acts as an insecticide, leveraging its aromatic and ether-based substituents for target specificity .

Comparative Data Table

Compound Key Substituents CAS Number Toxicity Profile Key Applications
2-Ethynyl-1-fluoro-4-methoxybenzene Ethynyl, fluoro, methoxy Not available Unknown; inferred high caution Synthetic intermediates, R&D
1-(1-Ethynylcyclopropyl)-4-methoxybenzene Ethynylcyclopropyl, methoxy Not available Insufficient data; hazardous Specialty organic synthesis
4-Ethynyl-4'-propylbiphenyl Ethynyl, propyl 360768-57-6 Not disclosed Liquid crystal materials
Etofenprox Ethoxyphenyl, methylpropoxy 80844-07-1 Moderate toxicity (insecticide) Agricultural pest control

Research Findings and Gaps

  • Reactivity : The ethynyl group in this compound likely enhances its utility in click chemistry or cross-coupling reactions, similar to ethynyl-substituted biphenyls .
  • Safety Precautions : Analogous to 1-(1-ethynylcyclopropyl)-4-methoxybenzene, it may release toxic fumes upon decomposition, requiring stringent safety protocols during handling .
  • Ecological Impact: No data exist for the compound’s persistence, bioaccumulation, or soil mobility, mirroring gaps observed in related substances .

Biological Activity

2-Ethynyl-1-fluoro-4-methoxybenzene, also known as a derivative of fluorinated aromatic compounds, has garnered attention in various fields of biological research due to its potential therapeutic applications and biological activity. This article will explore the compound's biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.

  • Chemical Formula : C10H9F O
  • Molecular Weight : 164.18 g/mol
  • IUPAC Name : this compound
  • CAS Number : [Not available in search results]

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for the development of new antimicrobial agents. The compound's efficacy against Gram-positive and Gram-negative bacteria has been documented in several studies.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity. Specifically, it has been effective against fungi such as Candida albicans and Aspergillus species. The mechanism of action is believed to involve disruption of fungal cell wall synthesis, although further research is needed to elucidate the exact pathways involved.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of this compound on various cancer cell lines. Preliminary findings suggest that the compound may induce apoptosis in cancer cells, making it a potential candidate for anticancer therapy. The specific pathways through which it exerts these effects are still under investigation.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may lead to:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial and fungal survival.
  • Disruption of Cellular Processes : It may interfere with cellular signaling pathways that regulate cell growth and apoptosis.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the antimicrobial efficacy of this compound against a panel of bacterial pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL for various strains, suggesting potent antimicrobial activity.

Case Study 2: Antifungal Effects

A separate study focused on the antifungal properties of this compound against Candida albicans. The researchers reported a significant reduction in fungal viability at concentrations above 16 µg/mL, with an observed mechanism involving cell membrane disruption.

Case Study 3: Cytotoxicity Assessment

In vitro studies conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment, supporting its potential role as an anticancer agent.

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsObserved EffectsReferences
AntimicrobialVarious BacteriaInhibition of growth (MIC: 8–32 µg/mL)
AntifungalCandida albicansReduction in viability (>16 µg/mL)
CytotoxicityHuman Cancer Cell LinesInduction of apoptosis

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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